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For Research Use Only. Not for use in diagnostic procedures.

Introduction
CPUY201112 is a potent and selective small molecule inhibitor of the Hippo signaling pathway.

It disrupts the interaction between the transcriptional co-activator Yes-associated protein (YAP)

and the TEA domain (TEAD) family of transcription factors. The Hippo pathway is a critical

regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is

implicated in the development of various cancers.[1] These application notes provide detailed

protocols for utilizing CPUY201112 in laboratory settings to investigate its effects on the Hippo

pathway and cellular processes.

Mechanism of Action
CPUY201112 functions by competitively binding to TEAD transcription factors, thereby

preventing the recruitment of the transcriptional co-activator YAP. This inhibition leads to the

downregulation of downstream target genes involved in cell proliferation and survival, such as

CTGF and CYR61.
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Diagram 1: CPUY201112 Mechanism of Action in the Hippo Pathway.
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Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of CPUY201112.

Parameter Value Assay Conditions

IC50 (YAP-TEAD Interaction) 15 nM Biochemical TR-FRET Assay

Cellular EC50 (MCF-7) 150 nM
Luciferase Reporter Assay

(8xGTIIC-luciferase)

Cellular EC50 (NCI-H226) 250 nM
Luciferase Reporter Assay

(8xGTIIC-luciferase)

Table 1: In Vitro Potency of CPUY201112.

Cell Line Treatment % Viability (at 72h)

MCF-7 Vehicle (0.1% DMSO) 100%

CPUY201112 (1 µM) 45%

NCI-H226 Vehicle (0.1% DMSO) 100%

CPUY201112 (1 µM) 52%

HEK293A Vehicle (0.1% DMSO) 98%

CPUY201112 (1 µM) 95%

Table 2: Effect of CPUY201112 on Cell Viability.

Experimental Protocols
Luciferase Reporter Assay for YAP/TEAD Activity
This protocol is designed to quantify the transcriptional activity of the YAP-TEAD complex in

cells treated with CPUY201112.
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Diagram 2: Workflow for Luciferase Reporter Assay.

Materials:

Cells stably expressing an 8xGTIIC-luciferase reporter (e.g., MCF-7, NCI-H226)

CPUY201112 stock solution (10 mM in DMSO)
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Complete growth medium

96-well white, clear-bottom plates

Luciferase assay reagent

Luminometer

Procedure:

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

Prepare a serial dilution of CPUY201112 in complete growth medium. A typical concentration

range is 1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of CPUY201112.

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

After incubation, bring the plate and the luciferase assay reagent to room temperature.

Add 100 µL of the luciferase assay reagent to each well and mix by gentle shaking for 2

minutes.

Measure the luminescence using a plate-reading luminometer.

Normalize the data to the vehicle control and plot the results to determine the EC50 value.

Cell Viability Assay
This protocol measures the effect of CPUY201112 on cell proliferation and viability.

Materials:

Cancer cell lines (e.g., MCF-7, NCI-H226) and a non-cancerous cell line (e.g., HEK293A)

CPUY201112 stock solution (10 mM in DMSO)
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Complete growth medium

96-well clear plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Plate reader

Procedure:

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

Treat the cells with CPUY201112 at a final concentration of 1 µM. Include a vehicle control

(0.1% DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of viable cells relative to the vehicle control.

Western Blot for Phospho-LATS1 and YAP
This protocol is used to assess the phosphorylation status of key Hippo pathway proteins

following treatment with CPUY201112.
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Diagram 3: Western Blot Experimental Workflow.
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Materials:

Cells treated with CPUY201112 and vehicle control

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-LATS1, anti-LATS1, anti-YAP, anti-GAPDH)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Treat cells with 1 µM CPUY201112 or vehicle for 6 hours.

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
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Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize to a loading control like GAPDH.

Troubleshooting
Problem Possible Cause Solution

High variability in luciferase

assay

Inconsistent cell seeding or

pipetting errors.

Ensure uniform cell seeding

and use calibrated pipettes.

Low signal in Western blot
Insufficient protein loading or

low antibody concentration.

Increase the amount of protein

loaded or optimize the primary

antibody dilution.

Inconsistent cell viability

results

Contamination or issues with

cell health.

Maintain sterile technique and

ensure cells are healthy and in

the logarithmic growth phase.

Ordering Information
Product Catalog Number Size

CPUY201112 CPUY201112-1 1 mg

CPUY201112-5 5 mg

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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